
4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is a heterocyclic compound that features a bromofuran and a chlorotriazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromofuran-2-carboxylic acid and 6-chloro-1,3,5-triazine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Catalysts: Palladium catalysts are often used to facilitate the coupling reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Sodium azide, amines, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used.
Oxidized and Reduced Products: Furanones and dihydrofurans are major products of oxidation and reduction reactions, respectively.
Aplicaciones Científicas De Investigación
4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting protein kinases and other enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as protein kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting or modulating the activity of these enzymes, the compound can affect various cellular processes, including proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Bromofuran-2-yl)-6-chloropyrimidine: This compound shares a similar structure but has a pyrimidine ring instead of a triazine ring.
2-((2-(5-Bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide: This compound features a chromen-3-yl moiety and exhibits different biological activities.
Uniqueness
4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is unique due to its combination of a bromofuran and a chlorotriazine moiety, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple research fields highlight its significance.
Propiedades
Fórmula molecular |
C7H4BrClN4O |
|---|---|
Peso molecular |
275.49 g/mol |
Nombre IUPAC |
4-(5-bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4BrClN4O/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
Clave InChI |
SXWGCENVASUYJV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)C2=NC(=NC(=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13188516.png)
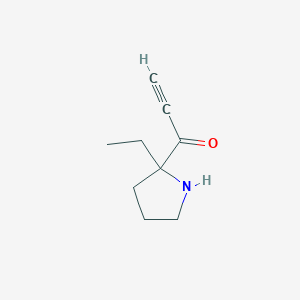
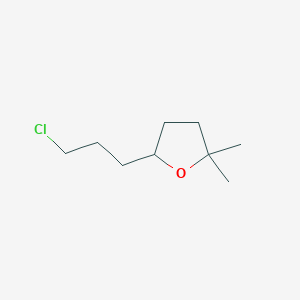
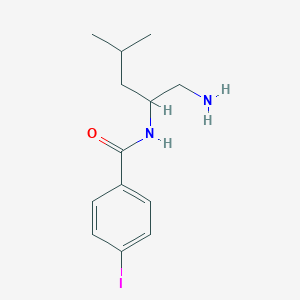

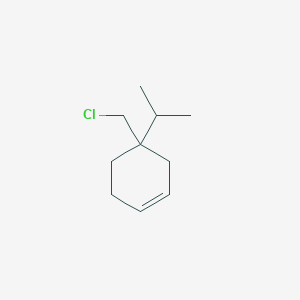
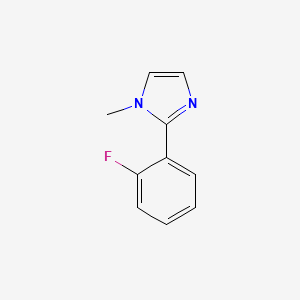
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13188548.png)
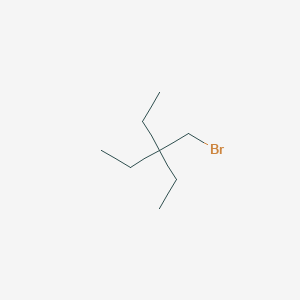
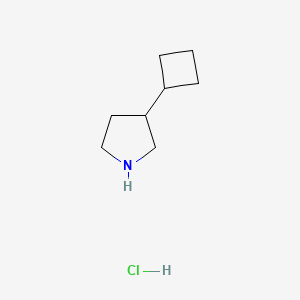

![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)


